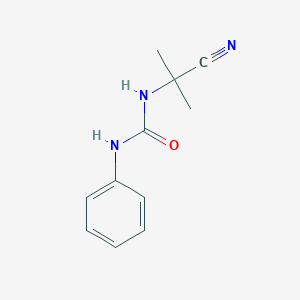
N-(1-cyano-1-methylethyl)-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylethyl)-N'-phenylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU is widely used in agriculture to enhance fruit set, increase fruit size, and improve fruit quality. CPPU has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
N-(1-cyano-1-methylethyl)-N'-phenylurea acts as a cytokinin, a type of plant hormone that promotes cell division and growth. N-(1-cyano-1-methylethyl)-N'-phenylurea stimulates cell division in the fruit, which leads to an increase in fruit size. N-(1-cyano-1-methylethyl)-N'-phenylurea also promotes the differentiation of flower buds into fruit, which enhances fruit set.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-N'-phenylurea has been shown to increase the activity of enzymes involved in cell division and growth. N-(1-cyano-1-methylethyl)-N'-phenylurea also increases the levels of cytokinins in the fruit, which promotes cell division and growth. N-(1-cyano-1-methylethyl)-N'-phenylurea has been shown to increase the levels of soluble solids, sugars, and organic acids in the fruit, which improves fruit quality.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-methylethyl)-N'-phenylurea is a potent plant growth regulator that can be used at low concentrations. N-(1-cyano-1-methylethyl)-N'-phenylurea is also stable and can be stored for long periods of time. However, N-(1-cyano-1-methylethyl)-N'-phenylurea can be expensive and may have variable effects on different crops. N-(1-cyano-1-methylethyl)-N'-phenylurea can also have phytotoxic effects if applied at high concentrations.
Orientations Futures
1. Investigate the effects of N-(1-cyano-1-methylethyl)-N'-phenylurea on the growth and development of different crops.
2. Study the molecular mechanisms underlying the effects of N-(1-cyano-1-methylethyl)-N'-phenylurea on fruit development.
3. Develop new formulations of N-(1-cyano-1-methylethyl)-N'-phenylurea that are more effective and less expensive.
4. Study the effects of N-(1-cyano-1-methylethyl)-N'-phenylurea on the nutritional quality of fruit.
5. Investigate the potential of N-(1-cyano-1-methylethyl)-N'-phenylurea as a tool for plant breeding and genetic engineering.
Méthodes De Synthèse
N-(1-cyano-1-methylethyl)-N'-phenylurea can be synthesized by reacting N-phenyl-N'-isopropylurea with cyanogen bromide in the presence of a base. The reaction yields N-(1-cyano-1-methylethyl)-N'-phenylurea as a white crystalline solid with a melting point of 225-227°C.
Applications De Recherche Scientifique
N-(1-cyano-1-methylethyl)-N'-phenylurea has been used in scientific research to study plant growth and development. N-(1-cyano-1-methylethyl)-N'-phenylurea has been shown to enhance fruit set and increase fruit size in a variety of crops, including grapes, apples, and kiwifruit. N-(1-cyano-1-methylethyl)-N'-phenylurea has also been used to induce parthenocarpy, which is the development of fruit without fertilization.
Propriétés
IUPAC Name |
1-(2-cyanopropan-2-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-11(2,8-12)14-10(15)13-9-6-4-3-5-7-9/h3-7H,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYIUMUIGODRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

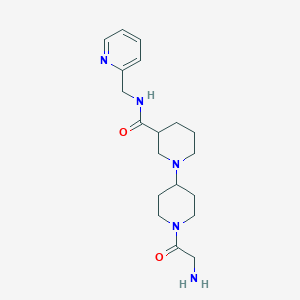
![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5378758.png)
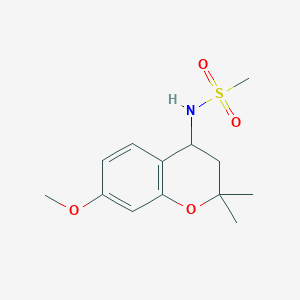
![3-[(dimethylamino)methyl]-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinol](/img/structure/B5378773.png)
![N-cyclopropyl-1'-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5378789.png)
![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-methylisoxazolo[5,4-d]pyrimidin-4-amine](/img/structure/B5378795.png)
![4-{2-[2-(3-bromophenyl)-2-cyanovinyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5378805.png)
![4-chloro-N-(5,6,7,8,9,10-hexahydrocyclohepta[b]indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5378809.png)
![1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5378815.png)

![N-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)-2-furamide](/img/structure/B5378839.png)
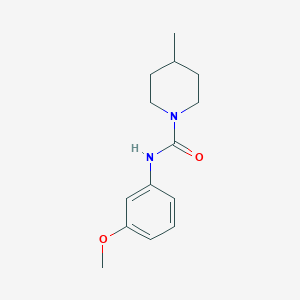
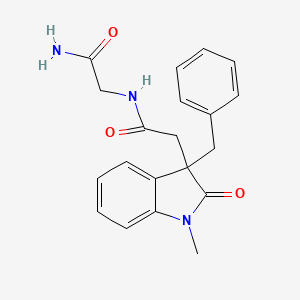
![2-[(dimethylamino)methylene]-5-[(1-methyl-1H-pyrrol-3-yl)methylene]cyclopentanone](/img/structure/B5378852.png)